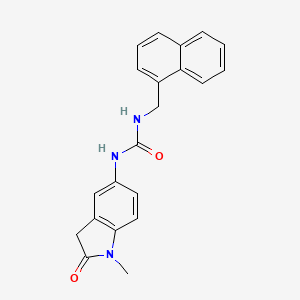![molecular formula C18H27N5O2 B2838253 N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide CAS No. 1210617-69-8](/img/structure/B2838253.png)
N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl moiety, an oxazole ring, and a piperazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:
-
Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of the cyanocyclohexyl intermediate. This can be achieved through the reaction of cyclohexanone with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
-
Synthesis of the Oxazole Ring: : The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as 2-amino-2-methylpropanenitrile, which undergoes cyclization in the presence of an acid catalyst.
-
Formation of the Piperazine Derivative: : The piperazine derivative is synthesized by reacting piperazine with an appropriate alkylating agent, such as 5-methyl-1,2-oxazole-3-methyl chloride, under basic conditions.
-
Coupling Reaction: : The final step involves coupling the cyanocyclohexyl intermediate with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, where the cyanocyclohexyl group is introduced to the piperazine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring and the oxazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Oxidized derivatives of the piperazine and oxazole rings
Reduction: Amino derivatives from the reduction of the nitrile group
Substitution: Alkylated or acylated derivatives of the piperazine ring
科学的研究の応用
-
Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known psychoactive compounds.
-
Biological Studies: : The compound can be used in studies investigating the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.
-
Pharmacology: : It may serve as a tool compound in pharmacological studies to understand the mechanism of action of piperazine-based drugs.
-
Industrial Applications: : The compound can be used in the synthesis of more complex molecules for industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, suggesting potential psychoactive properties. The oxazole ring may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide: Unique due to the combination of a cyanocyclohexyl group, an oxazole ring, and a piperazine derivative.
N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-1-yl}acetamide: Similar structure but with a piperidine ring instead of piperazine.
N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]morpholin-1-yl}acetamide: Contains a morpholine ring instead of piperazine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and binding affinities compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-15-11-16(21-25-15)12-22-7-9-23(10-8-22)13-17(24)20-18(14-19)5-3-2-4-6-18/h11H,2-10,12-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZQZLDMWACBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)CC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(cyclopropylmethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2838172.png)
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)
![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)

![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-cyclopentylacetamide](/img/structure/B2838189.png)


